

Application Note: High-Performance Liquid Chromatography for Impurity Profiling of Carbetocin

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Compound of Interest

Compound Name: Carbetocin acetate

Cat. No.: B15604709

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Introduction

Carbetocin is a long-acting synthetic analogue of the human hormone oxytocin, possessing potent uterotonic and antihemorrhagic properties.[1][2][3] It is primarily used to prevent postpartum hemorrhage, a major cause of maternal mortality, particularly after Cesarean sections.[4] Given its therapeutic importance, ensuring the purity and stability of Carbetocin drug products is of paramount importance. This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the effective separation and quantification of Carbetocin and its potential impurities, including synthesis-related substances and degradation products.

The described method is stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its degradation products formed under various stress conditions.[5][6] This is crucial for monitoring the stability of Carbetocin formulations and ensuring patient safety. The primary degradation pathways for Carbetocin in solution include deamidation, oxidation, and racemization.[7]

Experimental Protocols

This section provides detailed methodologies for the RP-HPLC analysis of Carbetocin and its impurities.

Chromatographic Conditions

A stability-indicating RP-HPLC-UV method has been established for the simultaneous analysis of Carbetocin and its impurities.^{[5][6]}

- Instrument: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is required.
- Column: YMC-Pack C18, 5 μm , 4.6 x 250 mm (or equivalent C18 bonded silica gel column, e.g., Waters XBridge C18, 150 x 3.0 mm, 3.5 μm).^{[5][6][7]}
- Mobile Phase A: 0.05 M potassium dihydrogen phosphate buffer (pH 6.5) and acetonitrile (80:20, v/v).^{[5][6]}
- Mobile Phase B: 0.05 M potassium dihydrogen phosphate buffer (pH 6.5) and acetonitrile (72:28, v/v).^{[5][6]}
- Gradient Elution: A linear gradient should be optimized to ensure the separation of all impurities.
- Flow Rate: 1.0 mL/min.^[7]
- Column Temperature: 40°C.^{[5][6]}
- Detection Wavelength: 220 nm.^{[5][6][7]}
- Injection Volume: 20 μL .^[7]

Preparation of Solutions

- Standard Solution: Prepare a standard solution of Carbetocin in a suitable solvent (e.g., a mixture of mobile phases) at a concentration of approximately 100 $\mu\text{g/mL}$.
- Sample Solution: Prepare the sample solution from the drug product to achieve a similar concentration of Carbetocin as the standard solution.
- System Suitability Test (SST) Solution: A solution containing Carbetocin and known impurities at appropriate concentrations (e.g., 100 $\mu\text{g/mL}$ of Carbetocin and 3.0 $\mu\text{g/mL}$ of

each impurity) should be prepared to verify the performance of the chromatographic system.
[8]

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are performed to generate potential degradation products.[7] The goal is to achieve 5-20% degradation of the active substance.[7][9]

- Acid Hydrolysis: Incubate a solution of Carbetocin in 0.1 M hydrochloric acid at 60°C.[7] Neutralize the solution before injection.
- Base Hydrolysis: Treat a solution of Carbetocin with 0.1 M sodium hydroxide at room temperature.[7] Neutralize the solution before injection.
- Oxidative Degradation: Expose a solution of Carbetocin to 3% hydrogen peroxide at room temperature.[7]
- Thermal Degradation: Store a solid sample of Carbetocin at an elevated temperature (e.g., 80°C).[7] Dissolve the sample in a suitable solvent for analysis.
- Photostability: Expose a solution of Carbetocin to light according to ICH Q1B guidelines.[7]

Data Presentation

The following table summarizes the typical chromatographic parameters for the separation of Carbetocin and its impurities. The relative retention times (RRT) are calculated with respect to the Carbetocin peak.

Compound	Retention Time (min)	Relative Retention Time (RRT)	Resolution (Rs)
Impurity 1	8.5	0.71	> 2.0
Impurity 2	9.8	0.82	> 2.0
Impurity 3	10.5	0.88	> 1.5
Carbetocin	12.0	1.00	-
Impurity 4	13.2	1.10	> 2.0
Impurity 5	14.5	1.21	> 2.0
Impurity 6	16.0	1.33	> 2.0
Impurity 7	18.2	1.52	> 2.0
Impurity 8	20.1	1.68	> 2.0
Impurity 9	22.5	1.88	> 2.0
Impurity 10	25.0	2.08	> 2.0

Note: The retention times and resolution values are illustrative and may vary depending on the specific column and instrumentation used.

Method Validation

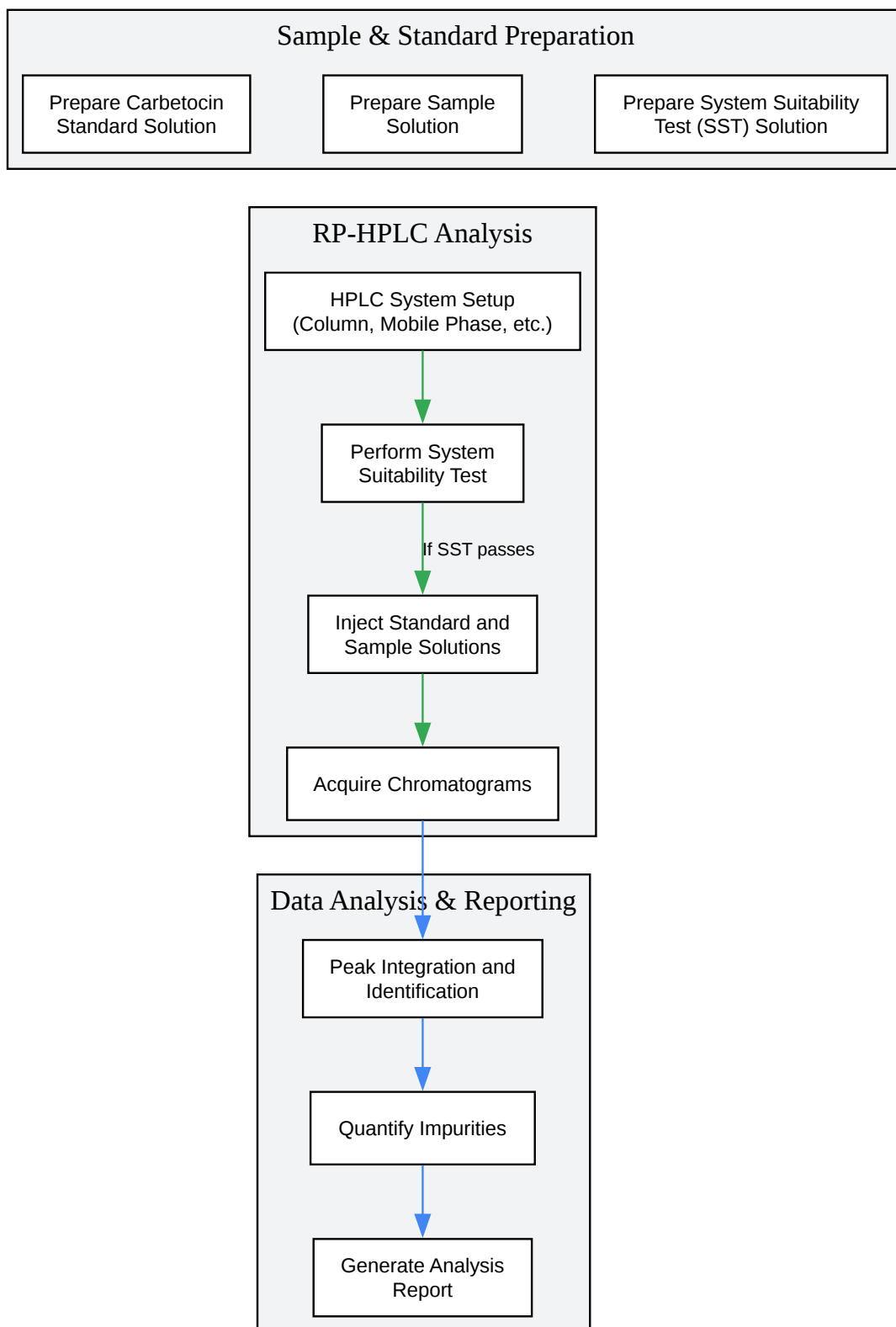
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.^{[5][6]} Key validation parameters include:

- **Specificity:** The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. Forced degradation studies are crucial for demonstrating specificity.
- **Linearity:** The method should demonstrate a linear relationship between the concentration of the analyte and the detector response over a defined range. A correlation coefficient (R^2) of >0.999 is typically required.^[6]

- **Accuracy:** The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.
- **Precision:** The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
- **Limit of Detection (LOD) and Limit of Quantitation (LOQ):** The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
- **Robustness:** The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Visualization

The following diagram illustrates the general workflow for the RP-HPLC analysis of Carbetocin for impurity profiling.



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Caption: Workflow for Carbetocin Impurity Profiling by RP-HPLC.

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